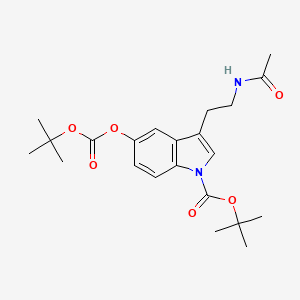

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

Description

Properties

IUPAC Name |

tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMPLGGLYQKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

[1][2][3][4][5][6]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound IUPAC Name: tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate Molecular Formula: C₂₂H₃₀N₂O₆ Molecular Weight: 418.48 g/mol [1][2][3][4][5]

Retrosynthetic Logic

The synthesis is best approached via a linear protection strategy starting from N-Acetyl Serotonin (NAS) .[1][2][3][4] Direct protection of Serotonin (5-HT) is not recommended due to the competing nucleophilicity of the primary amine.[1][2][3][4]

Reaction Mechanism & Critical Parameters[2][3][9][10]

The Role of DMAP in Indole Protection

The indole nitrogen (pKa ~17) is non-basic and poorly nucleophilic.[1][2][3][4] Standard acylation conditions (anhydride + weak base) will readily protect the phenol (pKa ~10) but fail to protect the indole nitrogen.[1][2][3][4]

DMAP Mechanism:

-

DMAP attacks Boc₂O to form a highly electrophilic N-(tert-butoxycarbonyl)pyridinium salt.[1][2][3][4]

-

This activated species transfers the Boc group to the phenol (kinetic product).[2][3][4]

-

With excess reagent and continued catalysis, the activated species forces the acylation of the steric and electronic-resistant indole nitrogen (thermodynamic sink).[2][3][4]

Reaction Scheme (Graphviz)[1][2][3][4]

Caption: Linear synthesis pathway from Serotonin to the Bis-Boc protected derivative.

Step-by-Step Experimental Protocol

Phase 1: Preparation of N-Acetyl Serotonin (If starting from 5-HT)

Note: If commercial N-Acetyl Serotonin (CAS 1210-83-9) is available, skip to Phase 2.[1][2][3][4]

Reagents: Serotonin HCl, Acetic Anhydride (Ac₂O), Triethylamine (TEA), Methanol.[2][3][4]

-

Dissolution: Dissolve Serotonin HCl (1.0 eq) in anhydrous Methanol (10 mL/g).

-

Neutralization: Add TEA (1.2 eq) to liberate the free base.[1][2][3][4] Stir for 10 min.

-

Acetylation: Cool to 0°C. Dropwise add Ac₂O (1.1 eq).

-

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (CHCl₃:MeOH 9:1).[1][2][3][4]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Synthesis of this compound

Reagents: N-Acetyl Serotonin, Boc₂O, DMAP, TEA, Dichloromethane (DCM).[1][2][3][4]

| Reagent | Equivalents | Role |

| N-Acetyl Serotonin | 1.0 | Substrate |

| Boc₂O | 3.0 | Protecting Group Source (Excess required) |

| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |

| TEA | 3.0 | Acid Scavenger |

| DCM | Solvent | Anhydrous (0.1 M concentration) |

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Suspend N-Acetyl Serotonin (1.0 eq) in anhydrous DCM. Add TEA (3.0 eq).

-

Catalyst Addition: Add DMAP (0.1 eq) in one portion. The suspension may clear as the phenol deprotonates/solubilizes.[3][4]

-

Boc Addition: Dissolve Boc₂O (3.0 eq) in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Add saturated NH₄Cl solution (aq) to quench excess anhydride.

-

Extraction: Extract with DCM (3x). Wash combined organics with:

-

Drying: Dry over MgSO₄, filter, and concentrate to a foam.

Phase 3: Purification & Characterization

The product is lipophilic and purifies well on silica gel.[3][4]

Analytical Validation (Self-Validating System)[1][2][3][4]

To ensure the protocol worked, verify the following spectral signatures:

| Technique | Expected Signal | Structural Confirmation |

| ¹H NMR | δ 1.6 - 1.7 ppm (s, 18H) | Presence of two distinct tert-butyl groups (9H each).[1][2][3][4] |

| ¹H NMR | Shift of Indole H-4/H-6 | Downfield shift compared to NAS due to electron-withdrawing effect of N-Boc and O-Boc.[1][2][3][4] |

| ¹H NMR | Absence of OH/NH | Disappearance of Phenol OH (~8.5 ppm) and Indole NH (~10.5 ppm).[1][2][3][4] Amide NH (~8.0 ppm) remains.[1][2][3][4] |

| IR | ~1730 - 1760 cm⁻¹ | Strong Carbonate and Carbamate C=O stretches.[1][2][3][4] |

| HRMS | [M+Na]⁺ or [M+H]⁺ | Confirm mass of 418.48 (Calc). |

Troubleshooting & Optimization

-

Issue: Incomplete Indole Protection (Mono-Boc observed).

-

Issue: Side Chain Imide Formation.

-

Issue: Hydrolysis during workup.

References

-

Veeprho Laboratories. (n.d.).[1][2][3][4] this compound | CAS 1329474-59-0.[1][2][3][4][5] Retrieved February 27, 2026, from [Link][2][3][4]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][3][4] Protective Groups in Organic Synthesis (3rd ed.).[1][2][3][4] Wiley-Interscience.[1][2][3][4] (General reference for Boc protection of Indoles/Phenols).[1][2][3][4]

-

Knölker, H. J., et al. (1995).[2][3][4] "DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Amines and Alcohols." Synlett, 1995(05), 378-380.[1][2][3][4] (Mechanism of DMAP/Boc2O).[1][2][3][4][8]

-

Flynn, D. L., et al. (1987).[2][3][4] "A mild one-step method for the conversion of indoles to N-tert-butoxycarbonylindoles."[1][2][3][4] Journal of Organic Chemistry, 52(15), 3254-3256.[1][2][3][4] (Specific protocol for Indole N-protection).

Sources

- 1. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. evitachem.com [evitachem.com]

- 4. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 5. veeprho.com [veeprho.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

Technical Monograph: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

Topic: CAS number for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Content Type: An in-depth technical guide or whitepaper on the core.

CAS 1329474-59-0 | Chemical Identity, Synthesis, and Analytical Applications[1][2][3]

Executive Summary

This compound (CAS 1329474-59-0 ) is a specialized chemical derivative of N-Acetylserotonin (Normelatonin).[1][2][3] It serves primarily as a pharmaceutical reference standard for impurity profiling in the manufacturing of serotonergic drugs and melatonin supplements.

Chemically, it is the N-acetylated ethylamine derivative of serotonin, protected with tert-butoxycarbonyl (Boc) groups at two critical nucleophilic sites: the indole nitrogen (

Chemical Identity & Physicochemical Properties

This section consolidates the structural and physical data required for analytical method validation (HPLC/LC-MS).

| Property | Specification |

| Common Name | This compound |

| CAS Number | 1329474-59-0 |

| IUPAC Name | tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 418.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Dichloromethane); Insoluble in water |

| pKa (Calc) | Indole-N is protected (non-ionizable); Amide-N is neutral.[1][2][3][4] |

Structural Verification (SMILES)

[1][2]

Synthesis & Reaction Mechanism[4][5][6]

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the exhaustive protection of N-Acetylserotonin (NAS) using Di-tert-butyl dicarbonate (

3.1. Reaction Pathway

The starting material, N-Acetylserotonin, contains three potential nucleophiles:

-

Phenolic Oxygen (C5-OH): Highly nucleophilic, reacts first.

-

Indole Nitrogen (N1): Moderately nucleophilic, requires catalysis (DMAP) for carbamoylation.

-

Side-chain Amide Nitrogen: Low nucleophilicity due to resonance stabilization; remains unreacted under standard conditions.

3.2. Experimental Protocol (Standardized)

Note: This protocol is designed for the preparation of the reference standard.

Reagents:

-

N-Acetylserotonin (1.0 eq)[2]

-

Di-tert-butyl dicarbonate (

) (2.5 eq) -

4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)

-

Triethylamine (

) (2.5 eq - Base) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Charge N-Acetylserotonin into a round-bottom flask and dissolve in anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine to neutralize any acidic protons and facilitate deprotonation of the phenol.

-

Catalyst Addition: Add DMAP.[5] This forms a reactive N-acylpyridinium intermediate with

. -

Boc Anhydride Addition: Add

dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate) or HPLC.

-

Quench: Quench with dilute citric acid or water to destroy excess

. -

Work-up: Extract the organic layer, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel) to isolate the bis-Boc product.

3.3. Mechanistic Visualization

The following diagram illustrates the sequential protection logic and the selectivity of the reaction.

Figure 1: Step-wise protection mechanism. The phenolic hydroxyl reacts first, followed by the indole nitrogen.

Analytical Applications & Quality Control

In pharmaceutical development, this compound is classified as a Process-Related Impurity . Its detection is critical for ensuring the purity of Melatonin or Serotonin-derived APIs (Active Pharmaceutical Ingredients).

4.1. Use Case: Impurity Profiling

During the synthesis of Melatonin derivatives, Boc protection is often used to mask the indole and phenol functionalities. If the deprotection step (usually utilizing TFA or HCl) is incomplete, traces of the mono-Boc or bis-Boc intermediates may remain.

-

Retention Time (HPLC): Due to the two lipophilic Boc groups, CAS 1329474-59-0 will elute significantly later than N-Acetylserotonin or Melatonin on a C18 Reverse-Phase column.

-

Detection: UV absorbance at 280 nm (Indole chromophore) or Mass Spectrometry (ESI+).

4.2. Mass Spectrometry Fragmentation (ESI+)

When validating LC-MS methods, look for the following fragmentation pattern:

-

Parent Ion:

-

Loss of first Boc:

(Loss of Isobutene + -

Loss of second Boc:

(Reverts to N-Acetylserotonin core)

Handling and Stability

-

Storage: Store at -20°C. The carbonate (O-Boc) and carbamate (N-Boc) linkages are stable to base but highly sensitive to acids .

-

Stability: Avoid exposure to protic acids (HCl, TFA) or moisture, which can lead to spontaneous deprotection.

-

Safety: Treat as a potentially bioactive indole derivative. Wear standard PPE (gloves, lab coat, safety glasses).

References

-

Veeprho Laboratories. (n.d.). This compound Reference Standard. Retrieved from [Link]

- Knölker, H. J., et al. (1996). Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. Synlett, 1996(10), 925-928.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol grounding for Indole/Phenol protection).

Sources

The Advent of a Keystone: A Technical Guide to the Historical Discovery and Development of Boc-Protected Serotonin

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify complex molecules is paramount. This guide provides an in-depth exploration of the historical discovery and development of a crucial synthetic intermediate: N-tert-butoxycarbonyl-serotonin (Boc-serotonin). We will delve into the chemical rationale, the evolution of synthetic protocols, and the profound impact of this protected form of serotonin on the advancement of serotonergic drug discovery and neuroscience.

The Pre-Boc Era: A Synthetic Conundrum

Serotonin (5-hydroxytryptamine) is a biogenic amine with profound physiological roles, acting as a neurotransmitter and a peripheral signaling molecule.[1] Its structure, featuring a reactive primary amine, a nucleophilic indole ring, and a phenolic hydroxyl group, presents a significant challenge for selective chemical modification. In the early days of medicinal chemistry, any attempt to modify one part of the serotonin molecule would invariably lead to a complex mixture of unwanted side products due to the competing reactivity of its other functional groups.

The core problem lay in the nucleophilicity of the primary amine on the ethylamine side chain. This amine would readily react with a wide range of electrophiles, preventing chemists from selectively targeting other parts of the molecule for modification. The need for a "temporary mask" or a "protecting group" for this amine was evident.[2]

Early protecting groups, such as the benzyloxycarbonyl (Cbz) group, were available but often required harsh removal conditions, like catalytic hydrogenation, which were not always compatible with the other sensitive functionalities present in serotonin.[3] A more versatile and milder protecting group was needed to unlock the full synthetic potential of the serotonin scaffold.

The Dawn of a New Protecting Group: The Emergence of Boc

The mid-20th century saw the introduction of the tert-butoxycarbonyl (Boc) group, a development that would revolutionize peptide synthesis and organic chemistry as a whole.[4] The Boc group offered a unique combination of stability and lability that was previously unmatched. It is stable to a wide range of nucleophilic and basic conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][5] This "orthogonality" to other protecting groups was a game-changer, allowing for complex, multi-step syntheses with a high degree of control.[2]

The key to the Boc group's utility lies in the stability of the tert-butyl cation that is formed during its acid-catalyzed cleavage. This facile cleavage mechanism meant that the protecting group could be removed without damaging other sensitive parts of the molecule.[6]

The First Forays into Boc-Protected Serotonin: A Logical Progression

While a single, seminal publication heralding the "discovery" of Boc-protected serotonin is not readily apparent in the historical literature, its development can be understood as a logical and immediate application of the newly developed Boc protection methodology to a molecule of significant biological interest. The synthesis of N-Boc-tryptophan derivatives, reported in the early 1980s, provides a strong precedent for the methods that would have been applied to serotonin, its close structural analog.

The initial synthesis of Boc-serotonin likely followed the standard protocol for Boc protection of primary amines developed in that era: the reaction of serotonin with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

The Inaugural Synthetic Approach: A Mechanistic Perspective

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of serotonin, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol.[2]

Initial Challenges and Refinements

The seemingly straightforward protection of serotonin with the Boc group is not without its subtleties. The presence of the indole nitrogen and the phenolic hydroxyl group introduces potential for side reactions.

-

N-Indole Protection: The indole nitrogen, while less nucleophilic than the primary amine, can also be acylated by (Boc)₂O, especially under more forcing conditions or with certain catalysts. This can lead to the formation of a di-Boc protected species, N,N-di-Boc-serotonin.

-

O-Phenol Protection: The phenolic hydroxyl group can also be acylated to form a carbonate, leading to O-Boc-serotonin or even a tri-Boc species.

Early researchers would have had to carefully control the reaction conditions to achieve selective N-protection of the primary amine. This would have involved a systematic exploration of solvents, bases, reaction times, and stoichiometry.

| Parameter | Early Approaches | Modern Refinements | Rationale for Change |

| Solvent | Dioxane, THF, Acetone/Water mixtures | Acetonitrile, Dichloromethane (DCM), or even solvent-free conditions[5] | Improved solubility of reactants, easier workup, and enhanced reaction rates. |

| Base | NaOH, Na₂CO₃, Triethylamine (TEA) | Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) (catalytic) | Milder, non-nucleophilic bases minimize side reactions. DMAP significantly accelerates the reaction. |

| Stoichiometry | Slight excess of (Boc)₂O | Near-equimolar amounts of (Boc)₂O | Reduces the formation of di- and tri-protected species and simplifies purification. |

| Temperature | Room temperature to gentle heating | Often room temperature or below | Milder conditions enhance selectivity for the more nucleophilic primary amine. |

A Standardized Protocol for the Synthesis of N-Boc-Serotonin

The following protocol represents a modern, optimized method for the selective N-Boc protection of serotonin, reflecting the culmination of decades of refinement.

Materials:

-

Serotonin hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Suspend serotonin hydrochloride (1.0 eq) in DCM or THF.

-

Basification: Add TEA or DIPEA (2.2 eq) to the suspension and stir until the serotonin free base is formed and the solution becomes homogeneous.

-

Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure N-Boc-serotonin.

-

The Deprotection of Boc-Serotonin: Regenerating the Amine

The utility of the Boc group lies in its facile removal. The standard method for Boc deprotection is treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like DCM, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This bond then cleaves to form the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine of serotonin as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[6]

The Impact of Boc-Protected Serotonin on Drug Discovery and Neuroscience

The availability of a stable, yet readily deprotectable, form of serotonin has had a profound impact on the field of medicinal chemistry and neuroscience. Boc-serotonin became a key building block for the synthesis of a vast array of serotonergic ligands. By protecting the primary amine, chemists could:

-

Selectively modify the indole ring: Perform electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation to probe the structure-activity relationships at the serotonin receptors.

-

Modify the hydroxyl group: Alkylate or acylate the 5-hydroxyl group to synthesize serotonin ethers and esters, many of which have unique pharmacological properties.

-

Synthesize complex serotonin derivatives: Use Boc-serotonin as a scaffold to build more complex molecules, including agonists, antagonists, and allosteric modulators of serotonin receptors and transporters.

The development of Boc-serotonin was not an isolated event but a critical step in the broader evolution of synthetic organic chemistry. It empowered a generation of scientists to systematically explore the chemical space around the serotonin pharmacophore, leading to the discovery of numerous clinically important drugs and invaluable research tools.

References

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Published January 2, 2024. Accessed February 27, 2026.

- Franzén H, Grehn L, Ragnarsson U. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.

-

Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. PMC. Published May 3, 2021. Accessed February 27, 2026. [Link].

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 27, 2026. [Link].

-

Serotonin. Basic Neurochemistry. NCBI Bookshelf. Accessed February 27, 2026. [Link].

-

Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Accessed February 27, 2026. [Link].

-

SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery. University College London. Accessed February 27, 2026. [Link].

-

N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats. PubMed. Accessed February 27, 2026. [Link].

-

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin | CAS 1329474-59-0. Veeprho. Accessed February 27, 2026. [Link].

-

Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Stack Exchange. Accessed February 27, 2026. [Link].

-

Synthesis of tert-butoxycarbonyl (Boc)-protected purines. PubMed. Accessed February 27, 2026. [Link].

-

Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Accessed February 27, 2026. [Link].

-

Boc Protecting Group for Amines. Chemistry Steps. Published December 22, 2023. Accessed February 27, 2026. [Link].

Sources

- 1. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

theoretical yield of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin synthesis

An In-depth Technical Guide to the Theoretical Yield of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Synthesis

Introduction: The Significance of Protected Serotonin Derivatives

In the landscape of medicinal chemistry and drug development, serotonin (5-hydroxytryptamine) and its derivatives are of paramount importance due to their extensive roles as neurotransmitters.[1] The synthesis of complex molecules often requires a strategic approach to selectively modify specific functional groups while preventing unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask reactive sites. This compound is a key synthetic intermediate where the highly reactive ethylamine, indole nitrogen, and phenolic hydroxyl groups of the parent N-acetylserotonin molecule are masked.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and phenols due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[3][4][5]

This guide provides a comprehensive examination of the synthesis of this compound, with a core focus on the principles and calculation of its theoretical yield. Understanding theoretical yield is fundamental for researchers, as it establishes the maximum possible mass of a product that can be formed from the starting materials, serving as a critical benchmark for evaluating reaction efficiency and optimizing synthetic protocols.[6][7][8]

The Synthetic Pathway: A Two-Step Transformation

The synthesis of the target compound from serotonin hydrochloride is logically approached in a two-step sequence. First, the primary amine of serotonin is acetylated to form N-acetylserotonin. Second, a double Boc protection is performed on the indole nitrogen and the phenolic hydroxyl group of N-acetylserotonin.

-

Step 1: N-Acetylation of Serotonin The initial step involves the selective acetylation of the primary amine on the ethyl side chain of serotonin. This transformation is typically achieved using an acetylating agent such as acetic anhydride in the presence of a mild base. The base neutralizes the HCl in the serotonin hydrochloride starting material and the acetic acid byproduct formed during the reaction. This reaction converts serotonin into N-acetylserotonin (NAS), a naturally occurring intermediate in the biosynthesis of melatonin.[9][10][11]

-

Step 2: N,O-bis-Boc Protection of N-Acetylserotonin With the side-chain amine acetylated, the remaining reactive sites are the indole N-H and the phenolic O-H. Both groups are nucleophilic and can be protected using di-tert-butyl dicarbonate (Boc)₂O.[4] This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in an appropriate aprotic solvent.[12] Two equivalents of (Boc)₂O are required to protect both sites, yielding the final product. The Boc group's steric bulk and electronic properties render the protected amine and phenol unreactive to many nucleophiles and bases, allowing for further chemical modifications elsewhere on the molecule.[13][14]

Caption: Overall two-step synthesis from Serotonin to the target compound.

Calculating the Theoretical Yield: A Foundational Principle

The theoretical yield is the maximum quantity of a product that can be obtained from a chemical reaction, assuming 100% conversion of the limiting reactant with no loss of material.[7][8] The calculation is rooted in the stoichiometry of the balanced chemical equation.

Core Principles:

-

Balanced Chemical Equation: Ensures the mole ratios between reactants and products are correctly represented.

-

Molar Mass: The mass of one mole of a substance ( g/mol ).

-

Limiting Reactant: The reactant that is completely consumed first in a reaction, thereby determining the maximum amount of product that can be formed.[6]

The logical workflow for this calculation is as follows:

Caption: Logical workflow for calculating theoretical yield.

Quantitative Data for Synthesis

The following table summarizes the molar masses required for the theoretical yield calculation of the second, more complex step: the Boc protection of N-Acetylserotonin.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |

| N-Acetylserotonin | C₁₂H₁₄N₂O₂ | 218.25 | Reactant |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Reactant[4] |

| This compound | C₂₂H₃₀N₂O₆ | 418.48 | Product |

Example Calculation

Let's assume a researcher starts the second reaction step with 10.0 grams of N-Acetylserotonin and 25.0 grams of (Boc)₂O .

1. Moles of Reactants:

-

Moles of N-Acetylserotonin = 10.0 g / 218.25 g/mol = 0.0458 moles

-

Moles of (Boc)₂O = 25.0 g / 218.25 g/mol = 0.1145 moles

2. Identify the Limiting Reactant: The balanced equation for step 2 is: 1 N-Acetylserotonin + 2 (Boc)₂O → 1 this compound

-

From the stoichiometry, 1 mole of N-Acetylserotonin requires 2 moles of (Boc)₂O.

-

Therefore, 0.0458 moles of N-Acetylserotonin would require 0.0458 * 2 = 0.0916 moles of (Boc)₂O.

-

Since we have 0.1145 moles of (Boc)₂O, which is more than the required 0.0916 moles, (Boc)₂O is in excess.

-

N-Acetylserotonin is the limiting reactant.

3. Moles of Product: The reaction will produce product in a 1:1 molar ratio with the limiting reactant, N-Acetylserotonin.

-

Moles of Product = 0.0458 moles

4. Theoretical Yield (Mass of Product):

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.0458 moles × 418.48 g/mol = 19.16 grams

Thus, the maximum possible mass of this compound that can be produced is 19.16 grams.

Detailed Experimental Protocol

This protocol provides a validated, step-by-step methodology for the synthesis, grounding the theoretical calculations in a practical laboratory context.

Caption: Experimental workflow for the two-step synthesis.

Materials and Reagents:

-

Serotonin hydrochloride

-

Acetic anhydride

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), Anhydrous

-

Acetonitrile, Anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol for Step 2: N,O-bis-Boc Protection

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-acetylserotonin (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the solids. Stir the solution at room temperature.

-

Reagent Addition: In a separate flask, dissolve (Boc)₂O (2.2 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture. The use of a slight excess of (Boc)₂O ensures the reaction proceeds to completion.[15]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the N-acetylserotonin starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted bases), saturated aqueous NaHCO₃, and finally, brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Factors Influencing Practical Yield

While the theoretical yield provides an ideal maximum, the actual yield obtained in the laboratory is almost always lower. Understanding the factors that cause this discrepancy is crucial for process optimization.

-

Purity of Reagents: The presence of impurities, especially water, in reactants or solvents can lead to unwanted side reactions. For instance, (Boc)₂O is sensitive to moisture and can hydrolyze, reducing its availability for the primary reaction.[14]

-

Side Reactions: Despite the strategic pathway, side reactions can occur. In the presence of a strong base or elevated temperatures, (Boc)₂O can react with primary amines to form isocyanates and ureas, consuming the reagent and complicating purification.[12]

-

Reaction Stoichiometry: While the calculation uses a precise 1:2 ratio, in practice, a slight excess of (Boc)₂O is often used to drive the reaction to completion. However, a large excess can make purification more difficult.

-

Incomplete Reactions: The reaction may not proceed to 100% completion within the allotted time, leaving some starting material unreacted.

-

Purification Losses: Material is inevitably lost during transfers, extractions, and column chromatography. The final yield is highly dependent on the efficiency of these purification steps.

Conclusion

The calculation of theoretical yield is a cornerstone of synthetic chemistry, providing an essential metric for success. For the synthesis of this compound, a precise understanding of the two-step reaction pathway, stoichiometry, and molar masses allows for an accurate prediction of the maximum product attainable. By integrating this theoretical knowledge with robust experimental protocols and an awareness of the factors that impact practical yield, researchers can optimize their synthetic strategies, improve efficiency, and advance their scientific objectives.

References

-

Title: Acetylserotonin O-methyltransferase – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism Source: ResearchGate URL: [Link]

-

Title: Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism Source: PubMed URL: [Link]

-

Title: N-Acetylserotonin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Serotonin N-acetyltransferase: Mechanism and Inhibition Source: ResearchGate URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Di-tert-butyl dicarbonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) Source: RSC Publishing URL: [Link]

-

Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) Source: wikiHow URL: [Link]

-

Title: DI-tert-BUTYL DICARBONATE Source: Organic Syntheses Procedure URL: [Link]

-

Title: How to calculate theoretical yield [ORGANIC CHEMISTRY LAB] Source: YouTube URL: [Link]

-

Title: N-Acetyl-O-tert-butoxycarbonyl Serotonin Source: AHH Chemical URL: [Link]

-

Title: Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine Source: TSI Journals URL: [Link]

-

Title: Amino Acids using 4-tert-Butoxycarbonyl-5,6 Source: Organic Syntheses URL: [Link]

-

Title: What is the synthetic route of N-Boc-Nortropinone Source: Shaanxi Bloom Tech Co., Ltd. URL: [Link]

-

Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

-

Title: Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g Source: ResearchGate URL: [Link]

-

Title: 12.9: Theoretical Yield and Percent Yield Source: Chemistry LibreTexts URL: [Link]

-

Title: Experimental Procedures Source: The Royal Society of Chemistry URL: [Link]

-

Title: Serotonin-impurities Source: Pharmaffiliates URL: [Link]

-

Title: Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis Source: PMC URL: [Link]

-

Title: N-Acetyl-N-tert-butoxycarbonyl Serotonin Source: Veeprho URL: [Link]

-

Title: Identification of a serotonin N-acetyltransferase from Staphylococcus pseudintermedius ED99 Source: Frontiers URL: [Link]

Sources

- 1. Frontiers | Identification of a serotonin N-acetyltransferase from Staphylococcus pseudintermedius ED99 [frontiersin.org]

- 2. veeprho.com [veeprho.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. omnicalculator.com [omnicalculator.com]

- 7. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. echemi.com [echemi.com]

- 15. Lab Reporter [fishersci.co.uk]

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin for in vitro studies

Technical Monograph: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Advanced Methodologies for Analytical Validation & Stability Profiling[1][2][3]

Executive Summary

This compound (CAS: 1329474-59-0) is a specialized, dually-protected derivative of N-acetylserotonin (NAS).[1][2][3] Unlike its bioactive parent, this compound is functionally "caged" by tert-butoxycarbonyl (Boc) groups at the N1-indole and O5-hydroxyl positions.[1][2][3]

In the context of drug development and in vitro research, this molecule serves a distinct, critical role: it is a high-value Reference Standard for Impurity Profiling. It represents a synthetic intermediate or process-related impurity often encountered during the GMP manufacture of Serotonin, Melatonin, or related indole-based APIs.[1][2][3]

This guide details the protocols for handling, solubilizing, and utilizing this compound to validate analytical methods (HPLC/LC-MS) and assess chemical stability, ensuring regulatory compliance (ICH Q3A/B).

Chemical Identity & Properties

Understanding the physicochemical behavior of this molecule is the prerequisite for any experimental design.[1][2][3] The Boc groups drastically alter the solubility and stability profile compared to native serotonin.[1][2][3]

| Property | Specification | Technical Insight |

| IUPAC Name | tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | Defines the dual-protection topology.[1][2][3] |

| Molecular Formula | C₂₂H₃₀N₂O₆ | High carbon content indicates lipophilicity.[1][2][3] |

| Molecular Weight | 418.48 g/mol | Significant mass shift (+200 Da vs NAS) aids MS detection.[1][2][3] |

| Solubility | DMSO, Methanol, Acetonitrile, Ethyl Acetate | Insoluble in water. Requires organic co-solvent for aqueous assays.[1][2][3] |

| Stability | Acid-Labile; Base-Stable (moderate) | Critical: Avoid acidic buffers (pH < 4) during storage to prevent Boc deprotection.[1][2][3] |

Strategic Application: The "Why" and "How"

The Causality of Use

Why utilize a biologically inactive, protected serotonin?

-

Regulatory Rigor: During the synthesis of Melatonin or Serotonin derivatives, Boc-protection is a common strategy to prevent side reactions.[1][2][3] Incomplete deprotection results in trace amounts of N-Acetyl-N,O-bis(Boc) Serotonin in the final drug substance.[1][2][3]

-

Toxicological Qualification: To prove this impurity is safe, researchers must synthesize it, isolate it, and use it as a standard to quantify its presence down to ppm levels.[1][2][3]

-

Stability Modeling: It serves as a model compound to test the hydrolytic capability of in vitro systems (e.g., simulated gastric fluid) to predict if the impurity degrades into the active parent drug (NAS) in vivo.[1][2][3]

Experimental Protocols

Protocol A: Preparation of Primary Stock Standards

Objective: Create a stable, accurate reference solution for LC-MS/HPLC.

Reagents:

-

Solvent: LC-MS Grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).[1][2][3] Note: Avoid Methanol if transesterification is a concern over long storage, though generally acceptable.[1][2][3]

Workflow:

-

Weighing: Accurately weigh 1.0 mg of the compound into a silanized amber glass vial (prevents surface adsorption).

-

Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1][2][3]

-

Dilution (Working Stock): Dilute 10 µL of Stock into 990 µL of 50:50 ACN:Water (neutral pH).

Protocol B: In Vitro Hydrolytic Stability Assay

Objective: Determine the degradation half-life of the impurity in physiological fluids.[1][2][3]

Rationale: If this impurity is present in a drug, does it survive the stomach (Acid) or persist in plasma? This protocol simulates those environments.

Step-by-Step:

-

Media Preparation:

-

Incubation:

-

Sampling:

-

Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

-

-

Quenching:

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for Parent (418.5) and Degradant (218.3, NAS).[1][2][3][4]

Visualization of Pathways & Workflows

Diagram 1: Chemical Degradation Pathway

This diagram illustrates the stepwise deprotection logic essential for interpreting MS spectra.

Caption: Stepwise acid-catalyzed hydrolysis of the Bis-Boc impurity into the active N-Acetylserotonin.[1][2][3]

Diagram 2: Analytical Validation Workflow

The logical flow for qualifying this compound as a Reference Standard.

Caption: Workflow for qualifying N-Acetyl-N,O-bis(Boc) Serotonin as a certified reference material.

Analytical Conditions (LC-MS/MS)

To distinguish the Bis-Boc impurity from the parent drug, use the following optimized parameters.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1][2][3]

-

Gradient:

-

Detection: ESI Positive Mode.

References

-

Veeprho Laboratories. (2024).[1][2][3] this compound Reference Standard Profile. Retrieved from [Link][1][2][3]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for N-Acetylserotonin (Parent Structure). Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Methodological & Application

Introduction: A Prodrug Approach to Modulating Serotonergic and Neurotrophic Pathways

An In-Depth Guide to the Preclinical Administration of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin in Rodent Models

This compound is a chemically modified derivative of N-acetylserotonin (NAS). The addition of two bulky tert-butoxycarbonyl (Boc) protecting groups, one on the indole nitrogen (N) and one on the hydroxyl group (O), renders the molecule significantly more lipophilic than its parent compound[1][]. This modification is a classic prodrug strategy. While this compound itself is biologically inert, it is anticipated to undergo in-vivo cleavage of the Boc groups by endogenous esterases, releasing the active metabolite, N-acetylserotonin.

The scientific interest in this compound stems from the diverse biological activities of NAS. Unlike serotonin, NAS can cross the blood-brain barrier and acts as a potent agonist for both melatonin receptors (MT1, MT2, MT3) and, notably, the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[3][4]. Therefore, administering this protected form of NAS serves as a method to investigate the downstream effects of TrkB and melatonin receptor activation in the central nervous system. This guide provides a comprehensive framework for the preparation and administration of this hydrophobic compound in preclinical rodent models, grounded in established pharmacological and animal care principles.

Core Principle: Bioactivation and Mechanism of Action

The fundamental premise of administering this compound is its conversion to the active molecule, N-acetylserotonin (NAS). The experimental outcomes are therefore attributable to the actions of NAS. The primary signaling pathway of interest for many researchers is the TrkB receptor cascade, which is crucial for neuronal survival, synaptic plasticity, and neurogenesis[4]. Upon binding to TrkB, NAS is expected to induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades, most notably the Extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical mediator of the neuroprotective and plasticity-related effects of TrkB activation[4].

Caption: Proposed bioactivation of the prodrug and subsequent downstream signaling.

Part 1: Formulation and Preparation of Dosing Solutions

The high lipophilicity of this compound necessitates a non-aqueous vehicle for solubilization. The choice of vehicle is critical to ensure accurate dosing and minimize potential toxicity or confounding experimental effects[5]. A multi-component co-solvent system is often required.

Causality Behind Vehicle Choice:

-

Primary Solubilizer: Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds[6]. However, its use should be minimized due to potential independent biological effects and local irritation[5].

-

Surfactant/Emulsifier: Polysorbates (e.g., Tween 80) or polyoxyl castor oils (e.g., Cremophor EL) are used to maintain the compound's solubility when the concentrated stock is diluted into an aqueous solution for injection, preventing precipitation[5].

-

Bulking Agent/Tonicity Modifier: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is used as the final diluent to bring the solution to the desired concentration and to approximate physiological osmolarity, reducing injection site pain and irritation[7].

Table 1: Recommended Vehicle Components

| Component | Role | Concentration in Final Solution | Key Considerations |

| DMSO | Primary Solvent | ≤10% | Can have anti-inflammatory and other biological effects. Keep concentration as low as possible.[5][6] |

| Tween 80 or Cremophor EL | Surfactant/Emulsifier | ≤10% | Prevents precipitation of the compound in the final aqueous solution.[5] |

| Polyethylene Glycol 400 (PEG400) | Co-solvent | ≤40% | Can be used to reduce the required amount of DMSO. Generally well-tolerated.[7] |

| Sterile Saline (0.9% NaCl) or PBS | Diluent | q.s. to 100% | Ensures the final solution is isotonic and suitable for injection.[7] |

Protocol 1.1: Preparation of a 10 mg/mL Stock Solution

This protocol provides a starting point; solubility should be confirmed visually for each new batch of the compound.

-

Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment to ensure the final product is free of contaminants.

-

Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

-

Initial Solubilization: Add a minimal volume of 100% DMSO to the vial. For a 10 mg/mL final stock, you might start with a 50 mg/mL concentration in DMSO. For example, to 10 mg of compound, add 200 µL of DMSO.

-

Mixing: Vortex the vial vigorously until the compound is fully dissolved. A brief, gentle warming (to ~37°C) may aid dissolution but should be used cautiously to avoid compound degradation.

-

Addition of Surfactant: Add an equal volume of Tween 80 or Cremophor EL to the DMSO solution (e.g., add 200 µL of Tween 80 to the 200 µL of DMSO solution).

-

Final Dilution (Optional for Stock): At this stage, you have a concentrated stock. For many applications, you will dilute this stock further into a dosing solution (Protocol 1.2). If a less concentrated stock is desired, you can add a co-solvent like PEG400.

-

Storage: Store the stock solution protected from light, typically at 4°C for short-term use or -20°C for long-term storage. Confirm stability for your specific experimental duration.

Protocol 1.2: Preparation of Final Dosing Solution (Example: 1 mg/mL)

-

Calculation: Determine the total volume of dosing solution needed.

-

Dilution: Based on the stock concentration (e.g., 10 mg/mL), calculate the volume of stock needed. To prepare 1 mL of a 1 mg/mL solution, you would use 100 µL of the 10 mg/mL stock.

-

Final Formulation: In a sterile tube, add the required volume of stock solution. Slowly add sterile saline or PBS while vortexing to bring the solution to the final volume (e.g., add 900 µL of saline to the 100 µL of stock).

-

Verification: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation must be re-optimized, for instance, by increasing the percentage of co-solvents.

Part 2: Rodent Administration Protocols

The choice of administration route is a critical experimental parameter that influences the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel[6].

Caption: A generalized workflow for a single-administration rodent study.

Protocol 2.1: Intraperitoneal (IP) Injection

-

Principle: IP injection introduces the substance into the peritoneal cavity, where it is absorbed into the mesenteric blood vessels. This route provides rapid systemic absorption, second only to intravenous (IV) injection[8]. It is commonly used for testing compounds where rapid bioavailability is desired.

-

Materials:

-

Appropriately sized syringe (e.g., 1 mL).

-

25-27 gauge needle[9].

-

Dosing solution and vehicle control.

-

Animal scale.

-

-

Procedure (Mouse):

-

Restraint: Securely restrain the mouse using an appropriate one-handed technique, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

-

Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs[9].

-

Injection: Insert the needle, bevel up, at a 30-40 degree angle. The depth should be just enough to penetrate the abdominal wall.

-

Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.

-

Infusion: Inject the calculated volume smoothly.

-

Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

-

Protocol 2.2: Subcutaneous (SC) Injection

-

Principle: The compound is injected into the space between the skin and the underlying muscle. This route provides slower, more sustained absorption compared to IP, which can be advantageous for maintaining steady compound levels over time[6].

-

Materials:

-

Appropriately sized syringe (e.g., 1 mL).

-

25-27 gauge needle[8].

-

Dosing solution and vehicle control.

-

Animal scale.

-

-

Procedure (Mouse):

-

Restraint: Manually restrain the mouse on a flat surface.

-

Site Identification: The preferred site is the interscapular area (the scruff of the neck), where the skin is loose.

-

Tenting: Gently lift the skin with your thumb and forefinger to create a "tent".

-

Injection: Insert the needle into the base of the tent, parallel to the animal's body.

-

Infusion: Aspirate briefly to check for blood, then inject the solution. A small bleb or swelling will form under the skin.

-

Withdrawal: Remove the needle and gently massage the area to aid dispersal. Return the animal to its cage.

-

Protocol 2.3: Oral Gavage (PO)

-

Principle: This method ensures the precise administration of a specific dose directly into the stomach via the esophagus. It is used to study the oral bioavailability and effects of a compound, mimicking a common route of human drug administration[10].

-

Materials:

-

Appropriately sized syringe (e.g., 1 mL).

-

Flexible plastic or rigid, ball-tipped gavage needle (e.g., 20-22 gauge for mice).

-

Dosing solution and vehicle control.

-

Animal scale.

-

-

Procedure (Mouse):

-

Restraint: Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.

-

Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards one side to avoid the trachea.

-

Passage: Advance the needle smoothly down the esophagus. There should be no resistance. If the animal struggles or you feel resistance, withdraw immediately as the needle may be in the trachea.

-

Infusion: Once the needle is in the stomach (pre-measured to the correct depth), administer the solution.

-

Withdrawal: Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress.

-

Table 2: Summary of Administration Routes in Adult Rodents

| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |

| Absorption Rate | Rapid | Slow & Sustained | Variable (First-pass metabolism) |

| Max Volume (Mouse) | ~2.0 mL (10 mL/kg)[9] | ~2.0 mL (1-2 mL per site)[8] | ~1.0 mL (10 mL/kg)[11] |

| Max Volume (Rat) | ~5.0 mL (10 mL/kg)[9] | ~5.0 mL (5-10 mL/kg)[11] | ~5.0 mL (5 mL/kg)[10] |

| Needle Gauge (Mouse) | 25-27 G[9] | 25-27 G[8] | 20-22 G (gavage needle) |

| Pros | Rapid onset, high bioavailability | Sustained release, easy to perform | Clinically relevant route |

| Cons | Risk of organ puncture, potential for irritation | Slower onset, variability in absorption | Stressful for the animal, risk of aspiration, first-pass effect |

Experimental Design Considerations

-

Dosage Selection: As there is no established dose for this compound, initial dose-finding studies are essential. A starting point could be based on doses used for other centrally acting compounds, such as selective serotonin reuptake inhibitors (SSRIs), which are often tested in the 5-10 mg/kg range in rodents[12][13]. A logarithmic dose-escalation study (e.g., 1, 3, 10, 30 mg/kg) is recommended to identify a dose that is both effective and well-tolerated.

-

Vehicle Control: It is mandatory to include a control group that receives an identical volume of the vehicle solution via the same administration route. This accounts for any behavioral or physiological effects caused by the stress of the procedure or the vehicle components themselves[5].

-

Pharmacokinetics: The onset and duration of action will depend on the rate of prodrug conversion to NAS and its subsequent clearance. For acute behavioral studies, administration 30-60 minutes prior to testing is a common starting point. For chronic studies, a daily dosing regimen is typical. Preliminary pharmacokinetic studies are highly recommended to characterize the time course of NAS concentration in the plasma and brain.

References

-

Bockaert, J., Claeysen, S., Compan, V., & Dumuis, A. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology, 197, 108727. [Link]

-

Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: a key player in anxiety and depression. Frontiers in Neuroscience, 13, 1047. [Link]

-

QIAGEN. Serotonin Receptor Signaling. GeneGlobe. [Link]

-

ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

-

Creative Diagnostics. Serotonergic Synapse Pathway. [Link]

- Hedrich, H. J. (Ed.). (2012).

-

Bioscientia Medicina. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]

-

University of Iowa, Office of the Vice President for Research. Routes and Volumes of Administration in Mice. [Link]

-

The University of British Columbia, Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

-

Washington State University, Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. [Link]

-

Boston University, Office of Research. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

-

Charpentier, B., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & medicinal chemistry letters, 6(16), 1945-1950. [Link]

-

Atcha, Z., et al. (2021). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 60(5), 528-545. [Link]

-

Wikipedia. N-Acetylserotonin. [Link]

-

ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

-

ResearchGate. Routes of Administration. [Link]

-

Asian Journal of Pharmaceutics. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. [Link]

-

Defert, O., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PloS one, 13(2), e0192580. [Link]

-

Zhou, H., et al. (2015). Neuroprotective role of an N-acetyl serotonin derivative via activation of tropomyosin-related kinase receptor B after subarachnoid hemorrhage in a rat model. Neurobiology of disease, 78, 90-98. [Link]

-

Green, S. L. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of visualized experiments: JoVE, (67), e2771. [Link]

-

Veeprho. This compound. [Link]

-

FooDB. N-acetyl-serotonin. [Link]

-

Cutando, L., et al. (2021). Serotonin-related rodent models of early-life exposure relevant for neurodevelopmental vulnerability to psychiatric disorders. Translational psychiatry, 11(1), 282. [Link]

-

Franchini, S., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(19), 6296. [Link]

-

MDPI. Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. [Link]

-

Wikipedia. Serotonin. [Link]

-

Anderson, D., et al. (2025). Is poor dose selection undermining the translational validity of antidepressant research involving animal models?. bioRxiv. [Link]

-

Wieronska, J. M., et al. (2017). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PloS one, 12(1), e0169664. [Link]

-

Glover, M. E., & Clinton, S. M. (2016). Developmental Effects of SSRI's – Lessons learned from Animal Studies. International journal of developmental neuroscience, 51, 65-74. [Link]

-

Zgórzyńska, E., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Biomedicines, 11(4), 1184. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 4. Neuroprotective role of an N-acetyl serotonin derivative via activation of tropomyosin-related kinase receptor B after subarachnoid hemorrhage in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. cea.unizar.es [cea.unizar.es]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Purity Analysis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

This Application Note is structured to provide a comprehensive, expert-level guide for the purity analysis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS: 1329474-59-0). It moves beyond basic recipe-following to explain the chemical rationale behind the method, ensuring robustness and scientific integrity.

Introduction & Chemical Context

This compound is a critical reference standard and protected intermediate often used in the synthesis of complex tryptamine derivatives and Melatonin analogs.

Structurally, it consists of the N-acetylserotonin core with two tert-butoxycarbonyl (Boc) protecting groups:

-

O-Boc: Attached to the 5-hydroxyl group (carbonate linkage).

-

N-Boc: Attached to the indole nitrogen (carbamate linkage).

Critical Analytical Challenges

-

Hydrophobicity: Unlike Serotonin or N-Acetylserotonin (which are polar), the addition of two lipophilic Boc groups renders this molecule highly hydrophobic. Standard "serotonin methods" using low organic content will result in excessively long retention times or carryover.

-

Acid Lability: Boc groups are acid-sensitive.[1] While stable in neutral conditions, they can degrade (deprotect) in strong acidic mobile phases (pH < 2.0) or upon prolonged exposure to Trifluoroacetic Acid (TFA), leading to on-column degradation and "ghost peaks" of mono-Boc impurities.

This protocol utilizes a Reverse-Phase (RP-HPLC) method with a mild acidic buffer to balance peak shape sharpness with analyte stability.

Method Development Strategy

The following logic defines the experimental choices:

| Parameter | Selection | Rationale (Causality) |

| Stationary Phase | C18 (End-capped) | High carbon load required for retention of lipophilic species. End-capping reduces silanol interactions with the indole ring. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH ~4.5) | Provides buffering capacity without the aggressive acidity of TFA, preventing in-situ Boc deprotection. |

| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower viscosity and higher elution strength than Methanol, necessary for eluting the bis-Boc compound efficiently. |

| Detection | UV 220 nm & 280 nm | 220 nm: High sensitivity for the amide/carbamate bonds. 280 nm: Specificity for the indole chromophore; confirms identity. |

| Sample Diluent | 100% Acetonitrile | The analyte is insoluble in water. Using a weaker solvent (like MeOH) may cause peak broadening due to viscosity mismatch. |

Detailed Experimental Protocol

Materials & Reagents[2]

-

Reference Standard: this compound (>98% purity).

-

Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.

-

Buffer Reagent: Ammonium Acetate (LC-MS grade preferred) or Formic Acid.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (Do not exceed 30°C to minimize thermal deprotection) |

| Injection Volume | 10 µL |

| Detection (UV) | Channel A: 220 nm (Reference off) Channel B: 280 nm (Reference off) |

| Run Time | 25 Minutes |

Gradient Program

Note: A steep gradient is required to elute polar impurities early and the lipophilic parent peak later.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Isocratic Hold |

| 15.0 | 5 | 95 | Linear Ramp |

| 20.0 | 5 | 95 | Wash Step |

| 20.1 | 60 | 40 | Re-equilibration |

| 25.0 | 60 | 40 | End of Run |

Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Bis-Boc-NAS into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 2 minutes if necessary.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Acetonitrile.

-

Blank: 100% Acetonitrile.

System Suitability & Self-Validation

To ensure the method is performing correctly, evaluate the following parameters before analyzing unknown samples.

-

Resolution (Rs): If impurities are present, Rs > 1.5 between the Main Peak and any Mono-Boc impurity.

-

Tailing Factor (T): 0.8 < T < 1.[2]2. (Significant tailing indicates secondary silanol interactions or column aging).

-

Stability Check (Crucial): Inject the Working Standard immediately after preparation (T=0) and again after 4 hours at room temperature.

-

Pass Criteria: The area of the main peak should not decrease by >1.0%, and no new peaks (degradation products) should appear. If degradation occurs, lower the autosampler temperature to 4°C.

-

Visualization of Workflows & Pathways

Impurity & Degradation Logic

The following diagram illustrates the potential impurities separated by this method. The Bis-Boc parent is the most non-polar (elutes last), while deprotected species elute earlier.

Figure 1: Elution order and degradation logic. Lipophilic Bis-Boc elutes last; polar deprotected species elute early.

Method Execution Workflow

A step-by-step decision tree for the analyst.

Figure 2: Operational workflow for routine purity analysis.

Results & Discussion

Expected Chromatogram

-

Retention Time (RT): The Bis-Boc analyte is expected to elute between 14.0 and 16.0 minutes under the proposed gradient.

-

Peak Shape: Symmetrical (Tailing factor 0.9 - 1.1).

-

Impurity Profile:

-

t < 5 min: Solvent front and highly polar impurities (salts, Serotonin, N-Acetylserotonin).

-

t = 8-12 min: Mono-Boc intermediates (if synthesis was incomplete or degradation occurred).

-

t > 18 min: Highly lipophilic dimers (rare).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak | Sample solvent mismatch (Strong solvent effect). | Ensure sample is dissolved in ACN, but if splitting persists, dilute sample 1:1 with Mobile Phase A (if solubility permits) or reduce injection volume to 5 µL. |

| Extra Peaks (Ghosting) | Boc-group degradation on column. | Mobile phase is too acidic. Switch from 0.1% Formic Acid to 10mM Ammonium Acetate (pH 4.5 - 6.0). |

| Broad Peak | Low column temperature or high viscosity. | Increase column oven to 30°C. Ensure flow rate is stable. |

| RT Shift | Column equilibration issue. | Increase re-equilibration time at the end of the gradient (from 5 min to 8 min). |

References

-

Veeprho Laboratories. (n.d.). This compound | CAS 1329474-59-0.[3][4] Retrieved October 26, 2023, from [Link]

-

ResearchGate (Community Discussion). (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved October 26, 2023, from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

Abstract

This application note provides a detailed guide for the structural elucidation of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin using Nuclear Magnetic Resonance (NMR) spectroscopy. In drug development and medicinal chemistry, the use of protecting groups is fundamental for the selective modification of complex molecules like serotonin. The dual protection of the indole nitrogen and the phenolic oxygen with tert-butoxycarbonyl (Boc) groups, in addition to the N-acetylation of the ethylamine side chain, yields a versatile intermediate for further chemical transformations. Accurate structural verification of this protected species is critical to ensure the success of subsequent synthetic steps. This guide presents a complete workflow, including sample preparation, and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While experimental spectra for this specific compound are not widely published, this note provides a robust, predicted dataset based on analogous structures to aid researchers in its unambiguous characterization.

Introduction: The Importance of Protecting Groups in Serotonin Chemistry

Serotonin (5-hydroxytryptamine) is a key neurotransmitter involved in a multitude of physiological processes. Its chemical structure features three reactive sites: the primary amine of the ethylamine side chain, the phenolic hydroxyl group, and the indole nitrogen. To achieve regioselective modifications of the serotonin scaffold for the development of novel therapeutics, a precise protecting group strategy is essential.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and phenols due to its stability under various reaction conditions and its relatively mild deprotection protocols. The target molecule of this guide, this compound (CAS 1329474-59-0), is a key intermediate where both the indole nitrogen and the phenolic oxygen are masked by Boc groups, and the primary amine is acetylated. This triple modification allows for a wide range of subsequent chemical elaborations.

Given the potential for isomeric byproducts and incomplete reactions during its synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular framework and the connectivity of atoms. This document serves as a comprehensive protocol for researchers requiring detailed characterization of this important synthetic intermediate.

Molecular Structure and Numbering Scheme

For clarity in the assignment of NMR signals, the following numbering scheme for this compound will be used throughout this application note.

Figure 1. Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

For optimal results, the sample should be free of particulate matter and paramagnetic impurities.

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard (δ = 0.00 ppm). If using other solvents, a small amount of TMS can be added.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All data should be acquired on a spectrometer with a minimum field strength of 400 MHz.

-

¹H NMR (Proton): Provides information on the number and chemical environment of protons.

-

¹³C NMR (Carbon-13): Determines the number of chemically distinct carbons.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[1]

Predicted NMR Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on the analysis of structurally similar compounds, including N-Boc-indole, O-Boc-phenol derivatives, and N-acetylated tryptamines.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H2 | ~7.50 | s | - | 1H | Indole C2-H |

| H4 | ~8.10 | d | ~8.5 | 1H | Indole C4-H |

| H6 | ~7.20 | dd | ~8.5, 2.0 | 1H | Indole C6-H |

| H7 | ~7.45 | d | ~2.0 | 1H | Indole C7-H |

| Hα | ~2.95 | t | ~7.0 | 2H | -CH₂-CH₂-NHAc |

| Hβ | ~3.55 | q | ~7.0 | 2H | -CH₂-CH₂-NHAc |

| NH | ~5.50 | br s | - | 1H | -NH-C(O)CH₃ |

| CH₃ (Ac) | ~2.00 | s | - | 3H | Acetyl -CH₃ |

| CH₃ (N-Boc) | ~1.65 | s | - | 9H | N-Boc -(CH₃)₃ |

| CH₃ (O-Boc) | ~1.55 | s | - | 9H | O-Boc -(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | DEPT-135 | Assignment |

| C2 | ~124.0 | CH | Indole C2 |

| C3 | ~115.0 | C | Indole C3 |

| C3a | ~129.0 | C | Indole C3a |

| C4 | ~118.0 | CH | Indole C4 |

| C5 | ~145.0 | C | Indole C5 |

| C6 | ~122.0 | CH | Indole C6 |

| C7 | ~115.5 | CH | Indole C7 |

| C7a | ~135.0 | C | Indole C7a |

| Cα | ~25.0 | CH₂ | -CH₂-CH₂-NHAc |

| Cβ | ~40.0 | CH₂ | -CH₂-CH₂-NHAc |

| C=O (Ac) | ~170.0 | C | Acetyl C=O |

| CH₃ (Ac) | ~23.0 | CH₃ | Acetyl -CH₃ |

| C=O (N-Boc) | ~149.0 | C | N-Boc C=O |

| C(CH₃)₃ (N-Boc) | ~84.0 | C | N-Boc C(CH₃)₃ |

| (CH₃)₃ (N-Boc) | ~28.0 | CH₃ | N-Boc -(CH₃)₃ |

| C=O (O-Boc) | ~152.0 | C | O-Boc C=O |

| C(CH₃)₃ (O-Boc) | ~83.0 | C | O-Boc C(CH₃)₃ |

| (CH₃)₃ (O-Boc) | ~27.5 | CH₃ | O-Boc -(CH₃)₃ |

Workflow for Structural Elucidation

The following workflow, illustrated in Figure 2, outlines the logical progression for assigning the NMR spectra of this compound.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. 1-BOC-INDOLE(75400-67-8) 1H NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]

Application Note: Regioselective Radiosynthesis of [¹¹C]Melatonin using N-Acetyl-N,O-bis(Boc) Serotonin

This Application Note is designed for radiochemists and drug development scientists focused on Positron Emission Tomography (PET) tracer synthesis. It details the utilization of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS: 1329474-59-0) as a high-purity, regioselective precursor for the synthesis of [¹¹C]Melatonin and related 5-methoxyindoles.

Introduction & Scientific Rationale

The Challenge: Regioselectivity in Indole Labeling

Melatonin (5-methoxy-N-acetyltryptamine) is a critical neurohormone regulating circadian rhythms and showing potential in oncostatic and neuroprotective therapies. Imaging Melatonin receptors (MT1/MT2) or quantifying pineal gland function via PET requires Carbon-11 labeled Melatonin.

The conventional synthesis involves the methylation of N-Acetylserotonin (NAS) using [¹¹C]CH₃I. However, NAS possesses two nucleophilic sites susceptible to alkylation:

-